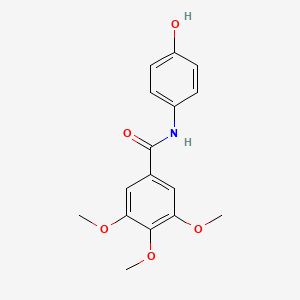

N-(4-羟基苯基)-3,4,5-三甲氧基苯甲酰胺

描述

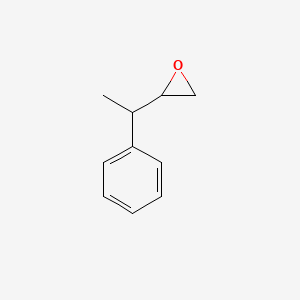

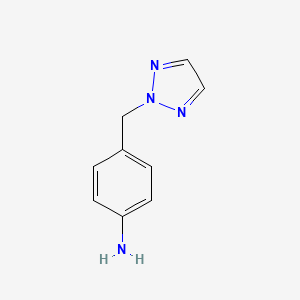

“N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide” seems to be a complex organic compound. It likely contains a benzamide group (a carboxamide group attached to a phenyl group) and multiple methoxy groups attached to the phenyl ring .

Synthesis Analysis

While specific synthesis methods for “N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide” were not found, related compounds such as N-(4-hydroxyphenyl)acetamide can be synthesized through the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .

Molecular Structure Analysis

The molecular structure of “N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide” would likely involve a benzamide group with additional methoxy groups and a hydroxy group attached to the phenyl ring .

科学研究应用

Inhibitory Effect on SARS-CoV-2 Entry

4-HPR has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This is achieved through a decrease in membrane fluidity in a DEGS1-independent manner . The inhibitory effect on SARS-CoV-2 entry is associated with the production of reactive oxygen species (ROS) .

Anticancer Activity

It is widely reported that 4-HPR inhibits in vitro several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at 1–10 µM concentrations . This makes it a potential candidate for cancer treatment research.

Enhanced In Vivo Exposure

Studies have been conducted to evaluate the in vivo exposure profile of a 4-HPR dosage regime . This includes comparing it to an existing formulation for human clinical use for other indications and developing/characterising self-emulsifying lipid-based formulations of 4-HPR to enhance 4-HPR in vivo exposure .

5. Improvement Through Inhibition of Cytochrome P450 Metabolism Research has found that 4-HPR exposure can be improved through the inhibition of cytochrome P450 (CYP) metabolism . This opens up new avenues for increasing the effectiveness of this compound in various applications.

6. Role in Reactive Oxygen Species Production 4-HPR is a well-known ROS-inducing agent . The production of ROS is associated with the 4-HPR inhibitory effect on SARS-CoV-2 entry . This suggests that 4-HPR could potentially be used in research related to ROS production and its effects.

作用机制

- Unlike vitamin A, fenretinide induces apoptosis (cell death) rather than differentiation, making it an attractive candidate for breast cancer chemoprevention .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

属性

IUPAC Name |

N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)17-11-4-6-12(18)7-5-11/h4-9,18H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIHJGHUNPWCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride](/img/structure/B3379471.png)

![2-[(Benzyloxy)methyl]-2-methylbutanoic acid](/img/structure/B3379475.png)

![3,5-dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3379477.png)